![molecular formula C21H30N4O2 B2525490 (4-benzylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone CAS No. 1014091-25-8](/img/structure/B2525490.png)
(4-benzylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (4-benzylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
is a novel synthetic molecule . It is part of a series of compounds synthesized for research purposes, particularly in the field of medicinal chemistry .
Synthesis Analysis
The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The compound was part of a series that exhibited significant antibacterial and antifungal activity . The data was compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .
Antitumor Activity
The compound has been reported to have antitumor activity . This makes it a potential candidate for cancer treatment research .
Anti-inflammatory Activity
The compound has shown anti-inflammatory activity . This suggests it could be used in the treatment of conditions characterized by inflammation .
Antioxidant Activity
The compound has demonstrated antioxidant activity . This means it could be used in the prevention of diseases that are caused by oxidative stress .
Antihypertensive Potential
Imidazole containing compounds, which include the compound , have been synthesized and evaluated for their antihypertensive potential . This suggests a possible use in the treatment of high blood pressure .
Photoluminescent and Photorefractive Materials
1,3,5-Triarylpyrazoline compounds, which include the compound , have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photorefractive materials .
Future Directions
The compound is part of ongoing research in the field of medicinal chemistry . Future directions could include further exploration of its antimicrobial properties, as well as investigation into other potential therapeutic applications. As with any novel compound, further studies would be needed to fully understand its properties and potential uses.
Mechanism of Action
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s targets. If it interacts with neurotransmitter receptors, it could affect signaling pathways in neurons .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body, but the presence of other functional groups in the molecule could affect its metabolism and excretion .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For instance, if it acts on neurotransmitter receptors, it could affect neuronal signaling and potentially influence behavior or cognition .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-3-10-25-17-19(20(22-25)27-15-4-2)21(26)24-13-11-23(12-14-24)16-18-8-6-5-7-9-18/h5-9,17H,3-4,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADWGKGNTMDRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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